3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
Description
3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The molecule features two distinct substituents: a naphthalene-2-sulfonyl group at position 3 and a 3-nitrophenyl group at position 2. Thiazolidines are widely studied for their pharmacological relevance, including antimicrobial, antitussive, and antidiabetic properties .
Properties
IUPAC Name |
3-naphthalen-2-ylsulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)17-7-3-6-16(12-17)19-20(10-11-26-19)27(24,25)18-9-8-14-4-1-2-5-15(14)13-18/h1-9,12-13,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQNAVWNHXVANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Naphthalene-2-sulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, including antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidine core substituted with naphthalene and nitrophenyl groups, which are critical for its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |
| Escherichia coli | 31.25 - 125 | Moderate activity |
| Pseudomonas aeruginosa | 31.25 | Notable inhibition |
In a study, the compound demonstrated potent activity against Pseudomonas aeruginosa with an inhibition zone of 22 mm compared to standard antibiotics .
Antifungal Activity
The compound also displays antifungal properties, although specific MIC values require further investigation. Preliminary results indicate moderate activity against various fungal strains.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties:
- Induction of Apoptosis : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A-549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action : The anticancer effects are believed to be mediated through the modulation of cellular pathways involved in cell cycle regulation and apoptosis.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity which is crucial for bacterial survival and tumor growth.
- Receptor Modulation : It may modulate receptor activity involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Recent case studies have highlighted the potential applications of this compound in treating infections and cancer:
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus and found it to be significantly effective, suggesting its potential as a new antibacterial agent .
- Case Study on Anticancer Activity : Another study focused on its effects on A-549 cells, demonstrating that treatment with the compound led to a marked increase in apoptosis markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison with structurally or functionally related compounds:
2-(4-Chlorophenyl)-1,3-thiazolidine
- Properties : Lower molecular weight (199.70 g/mol) compared to the target compound. The chloro group enhances lipophilicity but lacks the electron-withdrawing nitro group’s resonance effects.
- Applications: Limited bioactivity data in the evidence, but chlorophenyl-substituted thiazolidines are often explored for antimicrobial activity .
Ethyl 2-[(2-Methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate
- Structure: Features a methoxyphenoxy group and an acetylthio side chain.
- Properties: Demonstrated non-narcotic antitussive activity in preclinical studies. The methoxy group improves metabolic stability, while the acetylthio moiety enhances bioavailability .
- Key Difference : Unlike the target compound, this derivative lacks aromatic sulfonyl groups but includes ester functionalities critical for its pharmacological profile.
(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide
- Structure: Incorporates a nicotinoyl group and cyanoimine functionality.
- The nicotinoyl moiety could mimic NAD+ cofactors in enzymatic systems .
- Key Difference : The absence of sulfonyl or nitro groups reduces steric hindrance compared to the target compound.
3-Benzyl-2-(nitromethylidene)-1,3-thiazolidine
- Structure : Contains a benzyl group and nitromethylidene substituent.
- Properties : The nitro group in this compound acts as a strong electron-withdrawing group, similar to the 3-nitrophenyl group in the target compound. However, the benzyl group introduces greater hydrophobicity .
- Applications : Nitromethylidene derivatives are often explored for their reactivity in click chemistry or as enzyme inhibitors.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated data due to absence in evidence.
Table 2: Electronic Effects of Substituents
| Substituent | Electron Effect | Impact on Reactivity |
|---|---|---|
| Naphthalene-2-sulfonyl | Strong electron-withdrawing | Enhances electrophilic character |
| 3-Nitrophenyl | Electron-withdrawing (resonance) | Stabilizes negative charge, aids in π-π interactions |
| 4-Chlorophenyl | Moderate electron-withdrawing | Increases lipophilicity |
| Methoxyphenoxy | Electron-donating (OCH₃) | Improves metabolic stability |
Research Findings
- Antitussive Activity: N-Acyl-2-substituted-1,3-thiazolidines, such as Ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, show potent antitussive effects without narcotic side effects. The methoxy and acetylthio groups are critical for target engagement .
- Antimicrobial Potential: Thiazolidines with halogenated aryl groups (e.g., 2-(4-chlorophenyl)-1,3-thiazolidine) demonstrate moderate antimicrobial activity, likely due to increased membrane permeability .
- Bioactivity Exploration: Compounds like (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide highlight the role of hydrogen-bonding substituents (e.g., cyano, nicotinoyl) in modulating enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
